molecular formula C12H18O3 B14444110 Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate CAS No. 78859-30-0

Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate

Cat. No.: B14444110
CAS No.: 78859-30-0
M. Wt: 210.27 g/mol
InChI Key: LQBORWCRYHAYHJ-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C13H20O3. It is an endogenous metabolite and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate involves several steps. One common method starts with the commercially available racemic trans-methyl dihydrojasmonate. This compound is first converted to an enol acetate, which is then treated with peracetic acid in the presence of catalytic amounts of sodium carbonate to form an unstable acetoxy epoxide. This epoxide is then converted to the desired product under specific reaction conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include peracetic acid for oxidation, sodium carbonate as a catalyst, and various solvents such as toluene. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the desired product is formed .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while reduction reactions could produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. As an endogenous metabolite, it plays a role in various biochemical processes within the body. The exact molecular targets and pathways involved are still under investigation, but it is known to participate in metabolic pathways related to its structure .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include Methyl jasmonate, cis-Jasmone, and Methyl dihydrojasmonate. These compounds share structural similarities with Methyl 3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-carboxylate and have similar applications in scientific research and industry .

Uniqueness: What sets this compound apart from these similar compounds is its specific structure and the unique reactions it undergoes. Its role as an endogenous metabolite also adds to its uniqueness, making it a valuable compound for research in biochemistry and physiology .

Properties

CAS No.

78859-30-0

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 3-oxo-2-pent-2-enylcyclopentane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-3-4-5-6-9-10(12(14)15-2)7-8-11(9)13/h4-5,9-10H,3,6-8H2,1-2H3

InChI Key

LQBORWCRYHAYHJ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC1C(CCC1=O)C(=O)OC

Origin of Product

United States

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